

# Zosuquidar Trihydrochloride: Application Notes and Protocols for Hematological Malignancy Research

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## Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B10761894

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## Introduction

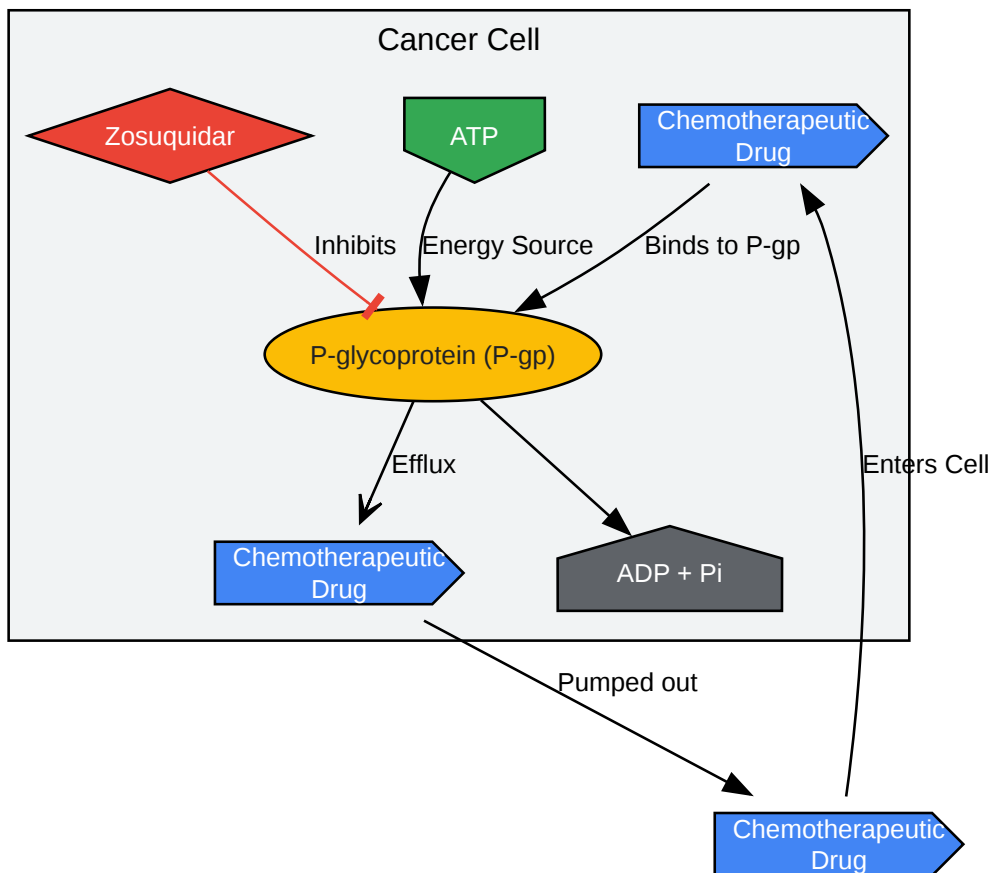
**Zosuquidar trihydrochloride** (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a key member of the ATP-binding cassette (ABC) transporter family.[1][2] P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR).[1][3] In hematological malignancies, particularly acute myeloid leukemia (AML), P-gp overexpression is a significant mechanism of drug resistance and is associated with poor clinical outcomes, especially in older patients.[3][4] Zosuquidar competitively inhibits P-gp, restoring the intracellular concentration and cytotoxic effects of anticancer drugs.[1][5] These application notes provide a comprehensive overview of the use of Zosuquidar in hematological malignancy research, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects.

## Mechanism of Action

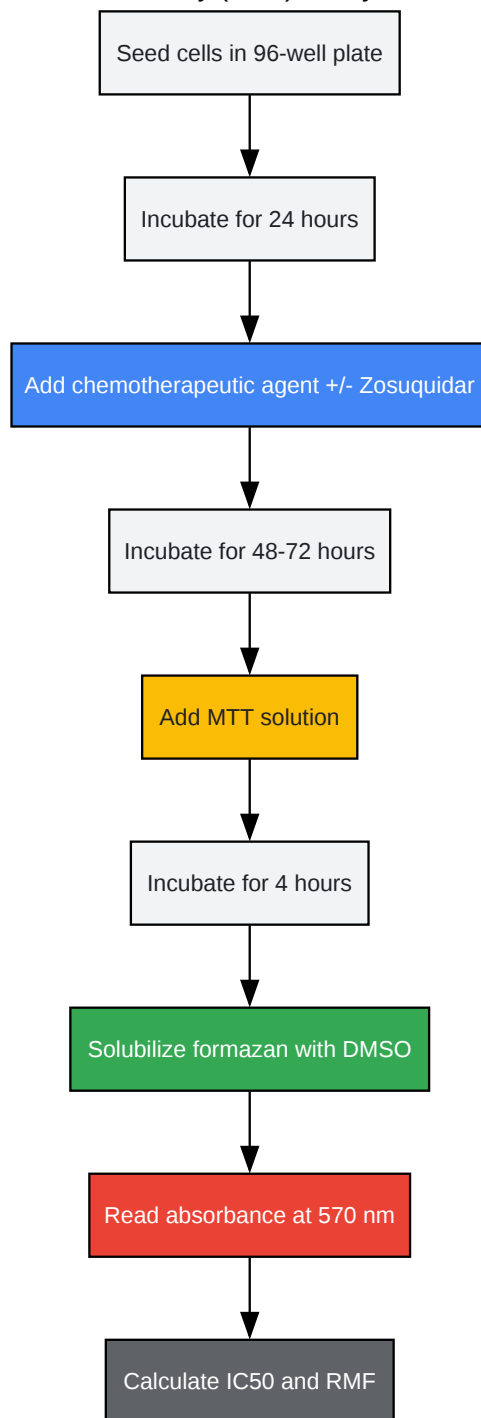
Zosuquidar is a highly selective inhibitor of P-glycoprotein.[4] It binds to the drug-binding pocket of P-gp, competitively inhibiting the binding and subsequent efflux of chemotherapeutic substrates.[1][5] This leads to increased intracellular accumulation and restored sensitivity to various anticancer drugs, such as anthracyclines (daunorubicin, doxorubicin) and vinca

alkaloids.[1][3] Unlike earlier generation P-gp inhibitors, Zosuquidar exhibits minimal inhibition of other MDR-associated proteins like MRP1 or BCRP and has a lower affinity for CYP3A4, reducing the likelihood of significant pharmacokinetic interactions with co-administered chemotherapeutic agents.[3][4]

## Mechanism of P-gp Mediated Drug Efflux and Inhibition by Zosuquidar



## Chemosensitivity (MTT) Assay Workflow

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- To cite this document: BenchChem. [Zosuquidar Trihydrochloride: Application Notes and Protocols for Hematological Malignancy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761894#zosuquidar-trihydrochloride-use-in-hematological-malignancy-research]

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